1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid, also known as CMPF, is a chemical compound that is widely used in scientific research. It has a molecular weight of 215.21 .
Molecular Structure Analysis
The molecular structure of 1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid consists of 9 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid include a molecular weight of 215.21 . Unfortunately, other specific properties like boiling point or solubility were not found in the sources.Scientific Research Applications
Synthesis and Antioxidant Activity
A study by Tumosienė et al. (2019) focused on synthesizing derivatives of 5-oxopyrrolidine-3-carboxylic acid, which showed potent antioxidant activities. One derivative demonstrated 1.5 times higher antioxidant activity than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).
Molecular Probes and Labels in Biomedical Research
Dobrynin et al. (2021) described a procedure for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog used in magnetic resonance spectroscopy and imaging. This derivative is noted for its high stability in biological systems (Dobrynin et al., 2021).
Antibacterial Activity
Žirgulevičiūtė et al. (2015) synthesized 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antibacterial activity. One derivative exhibited significant antibacterial activity (Žirgulevičiūtė et al., 2015).
Potential Use as Plasticizers
Takenishi and Simamura (1954) reported the synthesis of 2-methyl-5-oxopyrrolidine-2-carboxylic esters from levulinic acid and tested their performance as plasticizers (Takenishi & Simamura, 1954).
Use as Chiral Resolving Agents
Piwowarczyk et al. (2008) prepared enantiomers of 1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, which were used as chiral resolving agents in chromatographic separation and in the enantioselective reduction of prochiral imines (Piwowarczyk et al., 2008).
properties
IUPAC Name |
1-(2-carboxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,8(14)15)10-4-5(7(12)13)3-6(10)11/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLLCUSNCWSIGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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